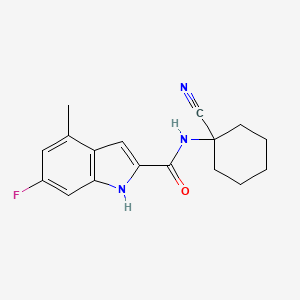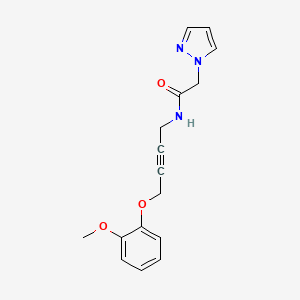
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid, also known as BOQA, is a quinazoline derivative that has been extensively studied for its potential therapeutic applications. BOQA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Synthesis and Structural Diversity
The scientific research involving 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid encompasses its synthesis and the exploration of its structural diversity. This compound is part of broader studies on quinazolinone derivatives, which are known for their varied biological activities and applications in green chemistry. Notably, researchers have developed green and efficient approaches for the synthesis of novel quinazolinone derivatives, showcasing the regioselective synthesis of isoxazole fused quinoline scaffolds. Such methodologies emphasize short reaction times, excellent yields, and the absence of need for extraction and chromatographic purification steps, highlighting the compound's potential in sustainable chemistry practices (Poomathi et al., 2015).
Enzymatic Activity Enhancement
In the realm of enzymatic research, substituted quinolinones, including structures akin to 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid, have been synthesized and evaluated for their impact on α-amylase activity. This study reveals that certain thienoquinolinones significantly enhance α-amylase activity, multiplying the enzyme's ability to produce α-D-glucose up to eightfold, which suggests potential applications in medical and industrial biotechnology for improving enzymatic processes (Abass, 2007).
Antimicrobial Activities
The antimicrobial properties of quinazolinone derivatives, including those structurally related to 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid, have been extensively studied. These compounds have demonstrated significant antibacterial and antifungal activities, with some derivatives showing remarkable efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. This broad-spectrum antimicrobial activity underscores the compound's potential in developing new antibiotics or disinfectants (Patel et al., 2010).
Green Synthesis Approaches
The focus on environmentally friendly synthesis methods for quinazolinone derivatives includes the application of recyclable acidic Bronsted ionic liquids and water as solvents under ultrasound irradiation. These methods facilitate the synthesis of quinoxaline derivatives, showcasing an emphasis on reducing harmful chemical use and promoting sustainable chemical processes. Such innovations not only align with green chemistry principles but also open new pathways for synthesizing quinazolinone derivatives in a more eco-friendly manner (Tejeswararao, 2016).
Propriétés
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c15-9-5-6-11-10(8-9)13(20)17(14(21)16-11)7-3-1-2-4-12(18)19/h5-6,8H,1-4,7H2,(H,16,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLRPLZXIKSFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C(=S)N2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947735.png)
![N-(4-acetamidophenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2947737.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2947740.png)
![[4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate](/img/structure/B2947741.png)

![4-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2947744.png)
![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2947745.png)
![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2947747.png)
![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947750.png)
![Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2947754.png)

![N-(4-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2947757.png)
